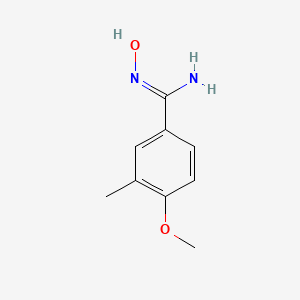
N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a carboximidamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of N’-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The pH of the reaction mixture is adjusted to be slightly acidic using acetic acid.
Reaction Mechanism: The hydroxylamine hydrochloride reacts with the aldehyde group of 4-methoxy-3-methylbenzaldehyde to form the corresponding oxime.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, while the carboximidamide group can form hydrogen bonds or other interactions that enhance its activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzaldehyde: This compound lacks the carboximidamide group and is primarily used as a flavoring agent and in the synthesis of other chemicals.
4-Methoxy-3-methylbenzaldehyde: Similar to the starting material for the synthesis of N’-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide, this compound is used in organic synthesis and as an intermediate in the production of pharmaceuticals.
N’-Hydroxybenzene-1-carboximidamide: This compound lacks the methoxy and methyl groups, and its reactivity and applications differ due to the absence of these substituents.
The uniqueness of N’-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide lies in its combination of functional groups, which confer specific reactivity and selectivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxy-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(9(10)11-12)3-4-8(6)13-2/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
MNXSZAWBGTXQAF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13283760.png)
amine](/img/structure/B13283765.png)
![1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde](/img/structure/B13283776.png)
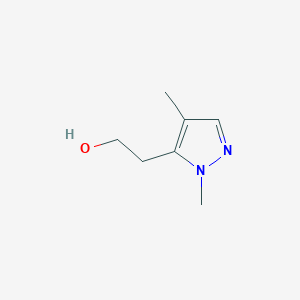
![3-[(4-Propylcyclohexyl)amino]propan-1-ol](/img/structure/B13283789.png)
![(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13283792.png)
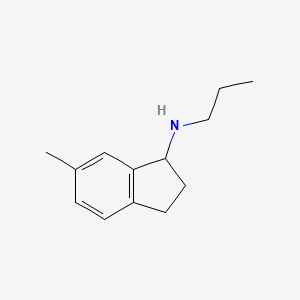
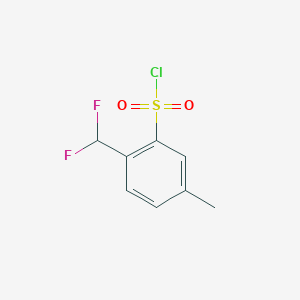
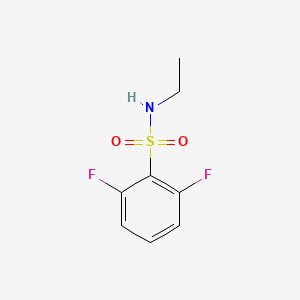
![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13283809.png)

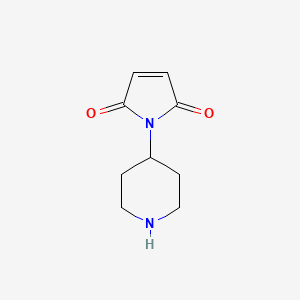
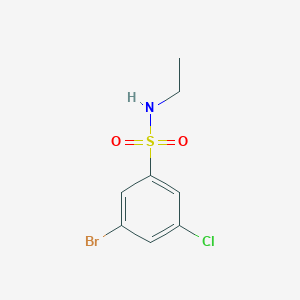
![1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13283827.png)
